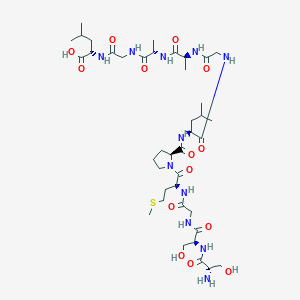
Pep1-AGL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analog of Pep1-TGL, a peptide containing the /'TGL/' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
Wissenschaftliche Forschungsanwendungen
Inhibition of Plant Peroxidase Activity : Pep1, identified as Protein essential during penetration-1, plays a crucial role in the suppression of plant immune responses by inhibiting plant peroxidases. This inhibition helps fungal pathogens like Ustilago maydis, which causes corn smut, to establish biotrophic interactions with host plants like maize. Pep1 effectively inhibits peroxidase-driven oxidative bursts, thereby suppressing early immune responses of the host plant (Hemetsberger et al., 2012).
Conservation Across Fungal Species : The effector Pep1 is conserved across various smut fungi that infect both dicots and monocots. This conservation suggests that Pep1 plays a fundamental role in the virulence of biotrophic smut fungi and represents a novel strategy for establishing biotrophic interactions (Hemetsberger et al., 2015).
Role in Arabidopsis Defense Responses : In Arabidopsis, PEPR2 is identified as a second receptor for the defense-related Pep peptides, including Pep1. PEPR1 and PEPR2 are required to activate defense responses after Pep treatment. This identifies the significant role of Pep1 in enhancing resistance to pathogens and inducing transcription of defense-related genes in Arabidopsis (Yamaguchi et al., 2010).
Release from Protein Precursors : Pep1 is released from its precursor protein by Ca2+-activated metacaspases upon cell membrane rupture in damaged tissues. This release is crucial for its function as an immune modulator in plant defense against herbivores and pathogens (Hou et al., 2019).
Impact on Disease and Virulence : Misexpression of the opaque-phase-specific gene PEP1 (SAP1) in Candida albicans, which encodes a secreted aspartyl proteinase, has been shown to increase virulence in a mouse model of cutaneous infection. This illustrates the role of PEP1 in phase-specific virulence and pathogenicity (Kvaal et al., 1999).
Regulation of Root Immune Responses in Arabidopsis : Pep1 regulates root immune responses and root growth by affecting reactive oxygen species (ROS) formation in Arabidopsis. This study shows that Pep1-PEPRs signaling pathway is vital in regulating root immune response and growth, demonstrating a crosstalk between Pep1 and ROS signaling (Jing et al., 2020).
Eigenschaften
Molekularformel |
C40H69N11O14S |
|---|---|
Molekulargewicht |
960.11 |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



